4'-Apo-beta-carotenal

Description

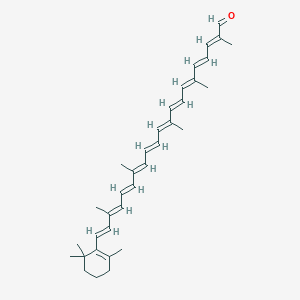

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,27H,14,23,26H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQSFEZUHZHOAT-BRZOAGJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5056-12-2 | |

| Record name | β-Apo-4′-carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5056-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Apo-beta-carotenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005056122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,10,12,14,16,18,20-Heneicosadecaenal, 2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-APO-.BETA.-CAROTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVS7ET4H2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis pathway of 4'-Apo-beta-carotenal in plants

Biosynthesis Pathway of 4'-Apo- -carotenal in Plants

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, Drug Development Scientists

Executive Summary: The C35 Apocarotenoid Target

4'-Apo-

In native plant systems, this metabolite is often a minor constituent resulting from non-specific oxidative stress (ROS) or promiscuous enzymatic activity. However, in fungal systems (Neurospora, Fusarium), it is a dedicated intermediate synthesized by CarT (Torulene dioxygenase). For plant-based production and drug development, the pathway requires a detailed understanding of Carotenoid Cleavage Dioxygenases (CCDs) and metabolic engineering strategies to introduce or enhance this specific cleavage event.

Upstream Biosynthesis: The Precursor Pool

To synthesize 4'-Apo-

The Plastidial Pathway (MEP to -Carotene)

The synthesis of the C40 backbone is tightly regulated. Causality in this pathway is driven by the flux of IPP and DMAPP into the production of Geranylgeranyl Diphosphate (GGPP).

-

Step 1: Condensation: GGPP Synthase (GGPPS) fuses three IPP molecules with one DMAPP to form C20 GGPP.

-

Step 2: Dimerization: Phytoene Synthase (PSY) condenses two GGPP molecules into Phytoene (C40), the first committed step. Note: Overexpression of PSY is often the first requirement in engineering strains for high apocarotenoid yield.

-

Step 3: Desaturation & Isomerization: Phytoene is converted to Lycopene via PDS, Z-ISO, ZDS, and CRTISO.

-

Step 4: Cyclization: Lycopene Cyclase (

-LCY) catalyzes the formation of two

Technical Insight: The accumulation of

-carotene is the rate-limiting substrate checkpoint. In wild-type plants,-carotene is rapidly hydroxylated to xanthophylls (Zeaxanthin/Violaxanthin). To maximize 4'-Apo- -carotenal production, downstream hydroxylation (via -hydroxylase) must be suppressed, or the cleavage enzyme must have a higher affinity ( ) for -carotene than the hydroxylases.

The Core Mechanism: Oxidative Cleavage to 4'-Apo

This is the critical divergence point. The transformation of C40

Structural Specificity

-

Substrate:

-Carotene (C40).[3] -

Product: 4'-Apo-

-carotenal (C35).[1] -

Cleavage Site: The nomenclature "4'-apo" implies the aldehyde group is located at the 4'-position relative to the standard carotenoid numbering. In the context of fungal biosynthesis (where this is best characterized), the enzyme CarT cleaves Torulene or

-Carotene to release a C5 fragment.[4] -

Mechanism: The reaction is a dioxygenase-mediated oxidative cleavage, introducing molecular oxygen across a double bond to form an aldehyde and a ketone/aldehyde fragment.

Enzymatic Machinery: Plant CCDs vs. Fungal CarT

In plants, no single native enzyme is exclusively named "4'-cleavase." Instead, this product arises through two primary mechanisms:

A. Promiscuous Activity of Plant CCD4

The Carotenoid Cleavage Dioxygenase 4 (CCD4) family is plastid-localized and typically cleaves at the 9,10 position.[3] However, structural variants of CCD4 (and occasionally cytosolic CCD1) exhibit "excentric" cleavage promiscuity.

-

Mechanism: CCD4 utilizes a non-heme iron center (Fe

) coordinated by four histidine residues. -

Causality: Under high substrate load (carotenoid accumulation) or stress, CCD4 can cleave at alternative double bonds. While 9,10 is preferred, cleavage near the ring (yielding C30 or C35 species) is detected in specific tissues (e.g., saffron stigmas, citrus peel).

B. The Fungal Pathway (Metabolic Engineering Target)

For consistent biosynthesis, the fungal enzyme CarT (from Fusarium fujikuroi) is the gold standard. It specifically catalyzes the cleavage of the C40 backbone to yield the C35 aldehyde.

-

Engineering Strategy: Transgenic expression of Fusarium CarT in plant plastids (fused with a transit peptide) is the most reliable method to convert the plant's

-carotene pool into 4'-Apo-

Pathway Visualization (Graphviz)

The following diagram illustrates the flow from the MEP pathway through to the specific cleavage event. It highlights the divergence between standard plant apocarotenoids and the targeted C35 pathway.

Caption: Biosynthetic flow from plastidial precursors to 4'-Apo-

Experimental Protocol: Extraction and Quantification

To validate the biosynthesis of 4'-Apo-

Reagents & Standards

-

Standard: Synthetic 4'-Apo-

-carotenal (purity >95%, HPLC grade). -

Solvent A: Methyl tert-butyl ether (MTBE) / Methanol (50:50, v/v).

-

Solvent B: Acetone (BHT stabilized).

Step-by-Step Methodology

-

Tissue Preparation: Flash-freeze plant tissue (leaf or fruit) in liquid nitrogen. Grind to a fine powder.

-

Extraction (Under Low Light):

-

Add 100 mg tissue to 1 mL Acetone (0.1% BHT) . BHT is critical to prevent non-enzymatic oxidation of the aldehyde.

-

Vortex for 30s; incubate at 4°C for 15 min (shaking).

-

Centrifuge at 12,000 x g for 5 min. Collect supernatant.

-

Re-extract pellet with 500 µL MTBE until pellet is colorless.

-

-

Partitioning:

-

Combine supernatants. Add 500 µL water to induce phase separation.

-

Collect the upper organic phase (lipophilic apocarotenoids).

-

Evaporate to dryness under N

gas (avoid heat >30°C).

-

-

Resuspension: Dissolve residue in 100 µL HPLC mobile phase (MeOH/MTBE).

-

HPLC-DAD-MS Analysis:

-

Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm).

-

Detection: UV-Vis at 450 nm (typical for apocarotenals).

-

MS Settings: APCI (Atmospheric Pressure Chemical Ionization) in positive mode.

-

Target Mass: Look for [M+H]

= ~483.7 Da (Calculated MW ~482.7 for C

-

Quantitative Data: Apocarotenoid Characteristics

The following table summarizes the physicochemical properties distinguishing the 4'-Apo species from common plant apocarotenoids.

| Apocarotenoid | Carbon Count | Precursor | Cleavage Position | Absorbance Max ( | Biological Role |

| 4'-Apo- | C35 | 4', 5' (Excentric) | 460-465 nm | Fungal pigment precursor; Potent Antioxidant | |

| C30 | 7', 8' | 454 nm | Citrus pigment; Provitamin A | ||

| C27 | 9', 10' | 440 nm | Precursor to ABA-like signals | ||

| C13 | 9, 10 | 290 nm | Volatile; Floral scent |

References

-

Umeno, D., & Arnold, F. H. (2003). A C35 carotenoid biosynthetic pathway. Applied and Environmental Microbiology. Link

-

Avalos, J., & Limón, M. C. (2015). Biological roles of fungal carotenoids. Current Genetics. Link

-

Auldridge, M. E., McCarty, D. R., & Klee, H. J. (2006). Plant carotenoid cleavage oxygenases and their apocarotenoid products. Current Opinion in Plant Biology. Link

-

Giuliano, G., Al-Babili, S., & von Lintig, J. (2003). Carotenoid oxygenases: cleave it or leave it. Trends in Plant Science. Link

-

Smolecule. 4'-Apo-beta-carotenal Product Data and Chemical Properties. Link

An In-depth Technical Guide to 4'-Apo-beta-carotenal: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Apo-beta-carotenal is a fascinating apocarotenoid, a class of organic pigments derived from the oxidative cleavage of carotenoids. Specifically, it is a C35 terpenoid that arises from the degradation of the well-known β-carotene skeleton at the 4'-position.[1][2][3] This structural modification imparts unique physicochemical properties and biological activities that are of significant interest to researchers in the fields of nutrition, pharmacology, and drug development. This guide provides a comprehensive overview of the core physical and chemical characteristics of 4'-Apo-beta-carotenal, along with detailed experimental protocols for its analysis and evaluation.

Part 1: Physicochemical Properties of 4'-Apo-beta-carotenal

A thorough understanding of the physical and chemical properties of 4'-Apo-beta-carotenal is fundamental for its application in research and development. These properties dictate its solubility, stability, and interactions with other molecules, which are critical parameters for formulation, delivery, and biological activity studies.

Molecular Identity and Structure

4'-Apo-beta-carotenal is systematically named (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal.[2] Its molecular structure consists of a long polyene chain with a β-ionone ring at one end and an aldehyde group at the other. This extensive system of conjugated double bonds is responsible for its characteristic color and its potent antioxidant properties.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 4'-Apo-beta-carotenal:

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₄₆O | [1][4] |

| Molecular Weight | 482.7 g/mol | [1][2][4] |

| CAS Number | 5056-12-2 | [2][4] |

| Appearance | Yellow to orange hue | [4] |

| Melting Point | While a specific melting point for 4'-Apo-beta-carotenal is not readily available, the related compound trans-β-Apo-8'-carotenal has a melting point of 138-141 °C. | [1][5] |

| Solubility | Insoluble in water; slightly soluble in ethanol; sparingly soluble in vegetable oils; soluble in organic solvents such as tetrahydrofuran (THF), acetonitrile, and chloroform. | [1] |

| UV-Vis Absorption Maxima (λmax) | In ethanol (with 0.1% BHT): 460 nm and 488 nm. In hexane: a sharp peak at 457 nm has been reported for the related all-trans-β-Apo-8'-carotenal. | [1][6] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4'-Apo-beta-carotenal is largely defined by its polyene chain and terminal aldehyde group. These features are central to its antioxidant activity and its role in various biological pathways.

Antioxidant Activity

Like many carotenoids, 4'-Apo-beta-carotenal exhibits significant antioxidant activity.[1] Its extended system of conjugated double bonds allows it to effectively scavenge free radicals and quench singlet oxygen, thereby mitigating oxidative stress. This property is the basis for much of the research into its potential health benefits, including the prevention of chronic diseases associated with oxidative damage.

The antioxidant mechanism of carotenoids like 4'-Apo-beta-carotenal involves the donation of an electron or a hydrogen atom to a free radical, neutralizing its reactivity. The resulting carotenoid radical is stabilized by the delocalization of the unpaired electron across the conjugated polyene chain.

Oxidative Degradation

4'-Apo-beta-carotenal is itself a product of the oxidative degradation of β-carotene.[1][2][3] This process can occur non-enzymatically or be catalyzed by enzymes such as β-carotene oxygenases.[7][8][9] Further oxidation of 4'-Apo-beta-carotenal can lead to the formation of a series of shorter-chain apocarotenals and other carbonyl compounds.[9] Understanding these degradation pathways is crucial for assessing its stability in various formulations and biological systems. The stability of 4'-Apo-beta-carotenal can be enhanced by the addition of antioxidants like butylated hydroxytoluene (BHT).[1]

Part 3: Experimental Protocols

To facilitate research and development involving 4'-Apo-beta-carotenal, this section provides detailed, step-by-step methodologies for its analysis.

Protocol 1: Quantification of 4'-Apo-beta-carotenal using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of 4'-Apo-beta-carotenal in various matrices. Optimization of the mobile phase and gradient may be required depending on the specific sample matrix and available instrumentation.

I. Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. 4'-Apo-beta-carotenal, being a lipophilic molecule, is well-suited for this technique. A C30 column is often preferred for carotenoid analysis as it provides enhanced shape selectivity for long-chain molecules and their isomers.

II. Reagents and Materials:

-

4'-Apo-beta-carotenal standard

-

HPLC-grade methanol (MeOH)

-

HPLC-grade methyl-tert-butyl ether (MTBE)

-

HPLC-grade water

-

Butylated hydroxytoluene (BHT)

-

Triethylamine (TEA) (optional, to improve peak shape)

-

C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

III. Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 4'-Apo-beta-carotenal in a suitable organic solvent (e.g., THF or chloroform) containing 0.1% BHT to prevent degradation.

-

From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 0.1 to 10 µg/mL).

-

-

Sample Preparation:

-

The extraction procedure will vary depending on the matrix (e.g., biological tissue, food sample). A general procedure for a solid sample is as follows:

-

Homogenize the sample.

-

Extract the carotenoids with an organic solvent (e.g., acetone, hexane, or a mixture thereof) containing 0.1% BHT. This step should be performed under subdued light to minimize photo-degradation.

-

Repeat the extraction until the sample is colorless.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

-

-

HPLC Analysis:

-

Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% BHT and 0.05% TEA.

-

Mobile Phase B: Methyl-tert-butyl ether with 0.1% BHT.

-

Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar compounds. An example gradient is as follows:

-

0-10 min: 100% A to 80% A / 20% B

-

10-20 min: 80% A / 20% B to 50% A / 50% B

-

20-25 min: Hold at 50% A / 50% B

-

25-30 min: Return to 100% A and equilibrate for the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: Monitor the absorbance at the λmax of 4'-Apo-beta-carotenal (e.g., 460 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the 4'-Apo-beta-carotenal standards against their known concentrations.

-

Determine the concentration of 4'-Apo-beta-carotenal in the sample by comparing its peak area to the calibration curve.

-

IV. Causality Behind Experimental Choices:

-

The use of a C30 column is crucial for achieving good resolution of carotenoid isomers.

-

BHT is added to all solvents to prevent oxidative degradation of the light- and oxygen-sensitive 4'-Apo-beta-carotenal.

-

Gradient elution is necessary to effectively separate the various components in a complex sample matrix.

-

Detection at the λmax ensures maximum sensitivity for quantification.

Caption: Workflow for the quantification of 4'-Apo-beta-carotenal by HPLC.

Protocol 2: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging capacity of 4'-Apo-beta-carotenal.

I. Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The reduction of DPPH results in a color change to a pale yellow, which can be measured spectrophotometrically at 517 nm.

II. Reagents and Materials:

-

4'-Apo-beta-carotenal

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

96-well microplate

-

Microplate reader

III. Procedure:

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark, amber-colored bottle at 4 °C.

-

-

Sample Preparation:

-

Dissolve 4'-Apo-beta-carotenal in a suitable organic solvent (e.g., chloroform or THF) to create a stock solution.

-

Prepare a series of dilutions of the stock solution in methanol or ethanol to test a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the 4'-Apo-beta-carotenal solution to the wells.

-

For the control, add 100 µL of the solvent used for the sample dilutions to a well containing 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol or ethanol to a well containing 100 µL of the solvent used for the sample dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 4'-Apo-beta-carotenal.

-

IV. Self-Validating System:

-

The inclusion of a positive control, such as ascorbic acid or Trolox, allows for the validation of the assay's performance.

-

The dose-dependent response of 4'-Apo-beta-carotenal provides internal consistency to the results.

Caption: Workflow for the DPPH radical scavenging assay.

Part 4: Conclusion

4'-Apo-beta-carotenal is a molecule of considerable scientific interest due to its unique physicochemical properties and biological activities. This guide has provided a detailed overview of its key characteristics and offered practical, step-by-step protocols for its analysis. By understanding its fundamental properties and employing robust analytical methodologies, researchers can further explore the potential of 4'-Apo-beta-carotenal in various applications, from functional foods to novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). 4'-Apo-beta-carotenal. PubChem. [Link]

-

LookChem. (n.d.). Apocarotenal. LookChem. [Link]

-

von Lintig, J. (2022, March 28). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Antioxidants, 11(4), 693. [Link]

-

Schuch, C., & Caris-Veyrat, C. (2007). Asymmetric Cleavage of β-Carotene Yields a Transcriptional Repressor of Retinoid X Receptor and Peroxisome Proliferator-Activated Receptor Responses. Molecular Endocrinology, 21(1), 75-88. [Link]

-

Ziouzenkova, O., & Plutzky, J. (2008). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Journal of Lipid Research, 49(5), 1135-1144. [Link]

-

Gao, F., & Zuo, P. (2004). Femtosecond time-resolved difference absorption spectroscopy of all- trans-beta-Apo-8'-carotenal. Science in China Series B: Chemistry, 47(4), 309-314. [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-apo-beta-carotenal. PubChem. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4'-Apo-beta-carotenal | C35H46O | CID 44224033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-Carotene - Wikipedia [en.wikipedia.org]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. trans-β-アポ-8′-カロテナール ~20% apocarotenal basis (UV-vis), suspension (oily) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 8. Guidelines for the Carotenoid Analysis in Foods | Springer Nature Experiments [experiments.springernature.com]

- 9. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4'-Apo-beta-carotenal in carotenoid metabolism

An In-Depth Technical Guide to the Role of 4'-Apo-β-carotenal in Carotenoid Metabolism: From Enzymatic Generation to Mitochondrial Signaling

Abstract

Carotenoid metabolism is a critical pathway influencing vitamin A production, antioxidant defense, and cellular signaling. While the central cleavage of β-carotene to retinal is well-understood, the eccentric cleavage pathways, yielding a diverse array of apocarotenoids, are emerging as crucial regulators of metabolic homeostasis. This technical guide provides a comprehensive overview of the role of a specific, less-characterized C35 metabolite, 4'-apo-β-carotenal. We will explore its genesis through enzymatic and non-enzymatic mechanisms, its subsequent metabolic processing, and its functional implications, particularly concerning mitochondrial integrity and gene regulation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of apocarotenoid biology and its therapeutic potential.

Introduction

Carotenoids are C40 tetraterpenoid pigments synthesized by plants, algae, and some bacteria, and are essential dietary components for animals.[1] Their conjugated double-bond system is responsible for their color and their potent antioxidant properties, particularly the quenching of singlet oxygen and scavenging of free radicals.[2][3] The most well-known carotenoid, β-carotene, serves as the primary dietary precursor to vitamin A (retinoids), a function indispensable for vision, immune function, and cellular differentiation.[4]

The bioactivation of β-carotene was historically thought to occur exclusively via a central cleavage mechanism, catalyzed by the cytosolic enzyme β-carotene 15,15'-oxygenase (BCO1), which yields two molecules of retinal.[5][6] However, a parallel pathway, known as eccentric cleavage, is now recognized as a significant contributor to carotenoid metabolism. This process, primarily mediated by the mitochondrial enzyme β-carotene 9',10'-oxygenase (BCO2), cleaves carotenoids at asymmetrical positions to produce a variety of bioactive metabolites known as apocarotenoids.[7][8]

These apocarotenoids are not merely metabolic byproducts but are increasingly recognized as signaling molecules that can modulate gene expression and influence physiological processes, from plant development to mammalian metabolic health.[9][10] Among this diverse family is 4'-apo-β-carotenal (C35H46O), an apocarotenoid derived from the oxidative degradation of the β-carotene skeleton at the 4'-position.[11][12] This guide delves into the specific metabolic context of 4'-apo-β-carotenal, synthesizing current knowledge on its formation, function, and the advanced methodologies used for its study.

Part 1: The Genesis of Apocarotenoids: A Tale of Two Cleavage Pathways

The generation of apocarotenoids from parent carotenoids is a tightly regulated process initiated by oxidative cleavage, which can be either enzymatic or non-enzymatic.

The Canonical Pathway: BCO1 and Central Cleavage

The primary pathway for vitamin A synthesis is the central cleavage of provitamin A carotenoids, catalyzed by BCO1.[13] This cytosolic enzyme specifically targets the 15,15' double bond of β-carotene, incorporating molecular oxygen to produce two molecules of all-trans-retinal.[5] While BCO1's main role is in retinoid production, some studies have shown it possesses a limited capacity to cleave longer-chain apocarotenoids, such as β-apo-8'-carotenal, albeit at much lower rates than β-carotene.[7] This suggests a potential, albeit minor, role for BCO1 in the broader apocarotenoid processing cascade.

The Eccentric Pathway: BCO2 and Mitochondrial Carotenoid Homeostasis

The discovery of a second carotenoid oxygenase, BCO2, revealed the significance of eccentric cleavage.[7][14] Located in the inner mitochondrial membrane, BCO2 catalyzes the asymmetric cleavage of carotenoids at the 9',10' double bond.[8][15][16] Unlike the highly specific BCO1, BCO2 exhibits broad substrate specificity, acting on both provitamin A (e.g., β-carotene) and non-provitamin A carotenoids (e.g., lutein, zeaxanthin, lycopene).[16][17] This reaction yields β-ionone (a C13 ketone) and a long-chain apocarotenal, such as β-apo-10'-carotenal (a C27 aldehyde).[5][18]

A primary function of BCO2 is to act as a mitochondrial gatekeeper, preventing the excessive accumulation of carotenoids.[17] High concentrations of these lipophilic molecules within the mitochondrial membrane can disrupt respiratory chain function, depolarize the membrane, and lead to the production of reactive oxygen species (ROS), thereby inducing oxidative stress.[16] BCO2-mediated degradation is thus a protective mechanism essential for maintaining mitochondrial homeostasis.[15][19]

Formation of 4'-Apo-β-carotenal

The precise enzymatic pathway for the formation of 4'-apo-β-carotenal in mammals is not as clearly defined as that for other apocarotenals like β-apo-10'-carotenal. However, its generation can be attributed to several mechanisms:

-

Non-Enzymatic Oxidation: The conjugated polyene chain of β-carotene is susceptible to attack by ROS.[11] Under conditions of oxidative stress, this can lead to random cleavage, producing a diverse array of apocarotenoids, including various apo-β-carotenals.[20]

-

Enzymatic Cleavage: While BCO2 is defined by its 9',10' cleavage activity, the broader family of carotenoid cleavage dioxygenases (CCDs) in nature exhibits varied regioselectivity. In some organisms, specific enzymes like beta-apo-4'-carotenal oxygenase catalyze reactions involving this apocarotenoid.[11][21] It is plausible that mammalian enzymes, perhaps under specific conditions or with low efficiency, could generate 4'-apo-β-carotenal.

Part 2: Metabolic Fate and Biological Functions

Once formed, apocarotenoids can be further metabolized or can exert direct biological effects. Recent evidence has overturned previous conflicting reports, showing that BCO2 is a key enzyme not only for generating but also for processing long-chain apocarotenoids.

BCO2-Mediated Apocarotenoid Degradation

Studies using recombinant murine BCO2 have demonstrated its ability to convert a wide range of β-apocarotenoid substrates (from C20 to C40) via oxidative cleavage at the C9,C10 position.[22][23] This activity is not impeded by the chain length or modifications on the ionone ring, establishing BCO2 as a key enzyme for apocarotenoid homeostasis.[23] Mice deficient in BCO2 accumulate these apocarotenoids in their tissues, confirming this physiological role.[23] This function is critical, as the buildup of these aldehyde-containing molecules could otherwise contribute to cellular stress.

Core Biological Roles of 4'-Apo-β-carotenal and Related Metabolites

The functions of apocarotenoids are multifaceted, ranging from direct antioxidant action to the nuanced modulation of signaling pathways.

-

Antioxidant Activity: 4'-apo-β-carotenal possesses significant antioxidant properties, owing to its conjugated polyene structure that allows it to effectively scavenge free radicals and reduce oxidative stress.[11][24] This activity may contribute to protective effects against diseases with an oxidative etiology, such as cardiovascular disease.[11]

-

Mitochondrial Integrity: The metabolism of carotenoids and apocarotenoids by BCO2 is intrinsically linked to mitochondrial health. By preventing carotenoid overload and clearing reactive apocarotenals, BCO2 is essential for proper mitochondrial respiration.[16][19] BCO2 deficiency is associated with mitochondrial oxidative stress, low-grade inflammation, and subsequent metabolic disorders.[15][25]

-

Modulation of Nuclear Receptor Signaling: While direct data on 4'-apo-β-carotenal is limited, compelling evidence from related apocarotenoids suggests a role in regulating nuclear receptors. Several β-apocarotenoids, particularly β-apo-13-carotenone and β-apo-14'-carotenal, have been identified as potent antagonists of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[7][26][27] They can compete with endogenous ligands like all-trans-retinoic acid, thereby inhibiting the transcription of target genes involved in cellular differentiation and proliferation.[7][27] This antagonistic activity suggests a sophisticated feedback mechanism where β-carotene metabolites can modulate the signaling pathways of its most famous product, vitamin A. Given these findings, investigating 4'-apo-β-carotenal as a potential modulator of nuclear receptors is a logical and compelling area for future research.

Part 3: Methodologies for Studying Apocarotenoid Metabolism

Investigating the roles of specific apocarotenoids requires robust and sensitive methodologies for both enzymatic characterization and in vivo quantification.

Experimental Protocol: In Vitro BCO2 Enzymatic Assay

This protocol describes a method to assess the cleavage of a carotenoid or apocarotenoid substrate by recombinant BCO2.

Objective: To determine the enzymatic activity and products of BCO2 with a given substrate.

Methodology:

-

Recombinant Enzyme Expression:

-

Express the coding sequence for BCO2 (e.g., murine or human) in an E. coli expression system like BL21 (DE3).[17] For improved solubility and yield, a fusion tag such as maltose-binding protein (MBP) can be utilized.[28]

-

Induce protein expression with IPTG at a low temperature (e.g., 18-20°C) overnight to enhance proper folding.

-

Harvest cells by centrifugation and lyse them using sonication in a buffer containing protease inhibitors.

-

-

Enzyme Purification:

-

Clarify the lysate by ultracentrifugation.

-

Purify the soluble recombinant BCO2 from the supernatant using affinity chromatography (e.g., cobalt or nickel-NTA resin for His-tagged proteins, or amylose resin for MBP-tagged proteins).[17]

-

Elute the purified protein and confirm its purity and size via SDS-PAGE and Western blot.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing a detergent (e.g., 0.5% taurocholate) to solubilize the lipophilic substrate.

-

Add the purified BCO2 enzyme to the mixture.

-

Initiate the reaction by adding the substrate (e.g., 10 µM β-carotene or β-apo-8'-carotenal) dissolved in a minimal volume of an organic solvent like THF.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an excess of organic solvent (e.g., a 2:1 mixture of methanol:chloroform).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the carotenoids and apocarotenoids.

-

Dry the extract under a stream of nitrogen and redissolve in a mobile phase-compatible solvent.

-

Analyze the products using HPLC with a photodiode array (PDA) detector or, for higher sensitivity and specificity, by LC-MS/MS. Compare retention times and mass spectra to authentic standards to identify and quantify the cleavage products.

-

Experimental Protocol: Quantification of Apocarotenals in Biological Samples

This protocol outlines a workflow for the extraction and analysis of apocarotenals from complex biological matrices like plasma or tissue.[29][30]

Objective: To quantify endogenous levels of 4'-apo-β-carotenal and other apocarotenoids.

Methodology:

-

Sample Preparation & Extraction:

-

To a known volume of plasma or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled apocarotenal) to correct for extraction losses.

-

Precipitate proteins by adding an equal volume of cold ethanol. Vortex and incubate on ice.

-

Perform liquid-liquid extraction by adding a non-polar solvent like hexane or a hexane/acetone mixture. Vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 3000 x g for 10 min) to achieve phase separation.

-

Carefully collect the upper organic layer. Repeat the extraction process two more times on the aqueous layer to ensure complete recovery.

-

Pool the organic extracts and evaporate to dryness under nitrogen.

-

-

Analysis by UHPLC-MS/MS:

-

Reconstitute the dried extract in a small, precise volume of injection solvent (e.g., methanol/MTBE).

-

Inject the sample onto a UHPLC system equipped with a carotenoid-specific column (e.g., a C30 reverse-phase column).

-

Perform chromatographic separation using a gradient mobile phase, for example, methanol with ammonium acetate and methyl-tert-butyl ether (MTBE).[31]

-

Couple the UHPLC to a tandem mass spectrometer operating with atmospheric pressure chemical ionization (APCI) in negative ion mode, which is highly effective for apocarotenal analysis.[29]

-

Use a Selected Reaction Monitoring (SRM) method for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for each target analyte, providing excellent specificity and sensitivity.

-

Data Presentation: Mass Spectrometry Parameters

Quantitative analysis by MS/MS relies on specific ion transitions. The table below provides representative parameters for the analysis of β-carotene-derived apocarotenals.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| β-Apo-8'-carotenal | 416.3 | 347.3 | APCI (-) | [29] |

| β-Apo-10'-carotenal | 388.3 | 119.1 | APCI (+) | [7] |

| β-Apo-12'-carotenal | 350.3 | 281.2 | APCI (-) | [29] |

| β-Apo-14'-carotenal | 312.2 | 217.2 | ESI (+) | [27] |

| 4'-Apo-β-carotenal | 482.4 | Varies | APCI/ESI | N/A* |

| Note: Specific, validated MS/MS transitions for 4'-Apo-β-carotenal are not widely published and would require empirical determination during method development. |

Conclusion and Future Directions

4'-Apo-β-carotenal is an integral, if understudied, component of the complex metabolic network derived from β-carotene. Its formation, whether through enzymatic action or oxidative processes, places it at the intersection of nutrient metabolism and cellular stress responses. The overarching role of the mitochondrial enzyme BCO2 in managing both parent carotenoids and their apocarotenoid metabolites underscores a crucial protective mechanism against mitochondrial dysfunction—a key factor in many chronic diseases.

While the antioxidant properties of 4'-apo-β-carotenal are evident, the most exciting future research lies in its potential as a signaling molecule. The established ability of other short- and long-chain apocarotenoids to antagonize RAR/RXR signaling provides a strong rationale for investigating 4'-apo-β-carotenal in this context.

Key areas for future investigation include:

-

Enzymatic Origin: Elucidating the specific mammalian enzymes and conditions that lead to the cleavage of β-carotene at the 4'-position.

-

Signaling Roles: Directly testing the ability of 4'-apo-β-carotenal and its further metabolites to bind and modulate the activity of nuclear receptors, including RARs, RXRs, and PPARs.

-

Physiological Relevance: Utilizing BCO2 knockout models and targeted metabolomics to determine the in vivo flux through this pathway and its contribution to metabolic health and disease prevention.

A deeper understanding of the biology of 4'-apo-β-carotenal will not only enhance our knowledge of carotenoid metabolism but may also unveil new therapeutic targets for managing diseases rooted in mitochondrial dysfunction and aberrant nuclear receptor signaling.

References

-

Jia, Y., et al. (2021). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science. [Link]

-

Fiorilli, V., et al. (2019). Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science. [Link]

-

Avendano-Vazquez, A., et al. (2024). Schematic representation of signaling pathways of apocarotenoids... ResearchGate. [Link]

-

Jia, Y., et al. (2022). Plant apocarotenoids: from retrograde signaling to interspecific communication. Plant, Cell & Environment. [Link]

-

D'Alessandro, S., et al. (2025). Apocarotenoids as Stress Signaling Molecules in Plants. MDPI. [Link]

-

National Center for Biotechnology Information. 4'-Apo-beta-carotenal. PubChem Compound Database. [Link]

-

Hu, K., et al. (2011). Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2). Journal of Biological Chemistry. [Link]

-

Erdman, J. W., et al. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition. [Link]

-

Kopec, R. E., et al. (2010). Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma. Journal of Agricultural and Food Chemistry. [Link]

-

Guo, X., et al. (2019). Beta-carotene Oxygenase 2 (BCO2) Regulates the Mitochondrial Dynamics in Mice. Current Developments in Nutrition. [Link]

-

Guo, X., et al. (2021). β-carotene oxygenase 2 deficiency-triggered mitochondrial oxidative stress promotes low-grade inflammation and metabolic dysfunction. Journal of Biological Chemistry. [Link]

-

Russo, M., et al. (2018). Carotenoids and apocarotenoids determination in intact human blood samples by online supercritical fluid extraction-supercritical fluid chromatography-tandem mass spectrometry. Analytica Chimica Acta. [Link]

-

Bandara, S., et al. (2021). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. eScholarship.org. [Link]

-

Bandara, S., et al. (2021). The Structural and Biochemical Basis of Apocarotenoid Processing by β-Carotene Oxygenase-2. ACS Chemical Biology. [Link]

-

National Center for Biotechnology Information. Gene Result Bco2 beta-carotene oxygenase 2 [ (house mouse)]. NCBI Gene. [Link]

-

Ma'ayan Lab. BCO2 Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

-

Kiser, P. D., et al. (2020). The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids. ResearchGate. [Link]

-

Kim, Y. S., et al. (2022). Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives. International Journal of Molecular Sciences. [Link]

-

Sui, X., et al. (2015). Structural basis for carotenoid cleavage by an archaeal carotenoid dioxygenase. Proceedings of the National Academy of Sciences. [Link]

-

Harrison, E. H. (2012). Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids. Journal of Lipid Research. [Link]

-

Jia, Y., et al. (2021). Biosynthesis and biological functions of plant apocarotenoids and their derivatives. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Beta-apo-4'-carotenal oxygenase. Wikipedia. [Link]

-

Glover, J. (1960). The enzymatic cleavage of beta-carotene: still controversial. Vitamins and Hormones. [Link]

-

Sivakumar, D. (2007). Eccentric cleavage products of beta carotene: biologically active?. The Ohio State University Knowledge Bank. [Link]

-

Wolf, G. (2001). The enzymatic cleavage of beta-carotene: end of a controversy. Nutrition Reviews. [Link]

-

Lobo, G. P., et al. (2013). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research. [Link]

-

FAO/WHO. (2019). β-apo-8'-CAROTENAL. FAO Knowledge Repository. [Link]

-

Siems, W., et al. (2005). Beta-carotene breakdown products may impair mitochondrial functions—Potential side effects of high-dose beta-carotene supplementation. Journal of Nutritional Biochemistry. [Link]

-

Wikipedia contributors. (2023). Apocarotenal. Wikipedia. [Link]

-

Wang, Y., et al. (2020). Carotenoid metabolism in mitochondrial function. Journal of Zhejiang University-SCIENCE B. [Link]

-

Appling, V., et al. (2009). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. Journal of Nutritional Biochemistry. [Link]

-

Harrison, E. H., et al. (2012). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecular Nutrition & Food Research. [Link]

-

Meléndez-Martínez, A. J., et al. (2021). Carotenoids and Markers of Oxidative Stress in Human Observational Studies and Intervention Trials: Implications for Chronic Diseases. Antioxidants. [Link]

-

Harrison, E. H., et al. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecular Nutrition & Food Research. [Link]

-

Quadro, L., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. Nutrients. [Link]

-

Fiedor, J., & Burda, K. (2014). Potential role of carotenoids as antioxidants in human health and disease. Nutrients. [Link]

-

Scheer, F. A., et al. (2019). Apo-14´-Carotenoic Acid Is a Novel Endogenous and Bioactive Apo-Carotenoid. Molecules. [Link]

-

Su, X., et al. (2022). Effects of Oral Carotenoids on Oxidative Stress: A Systematic Review and Meta-Analysis of Studies in the Recent 20 Years. Frontiers in Nutrition. [Link]

-

Amengual, J., et al. (2011). A mitochondrial enzyme degrades carotenoids and protects against oxidative stress. The FASEB Journal. [Link]

-

Galasso, C., et al. (2019). Marine Carotenoids against Oxidative Stress: Effects on Human Health. Marine Drugs. [Link]

Sources

- 1. Carotenoids and Markers of Oxidative Stress in Human Observational Studies and Intervention Trials: Implications for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of carotenoids on mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Oral Carotenoids on Oxidative Stress: A Systematic Review and Meta-Analysis of Studies in the Recent 20 Years [frontiersin.org]

- 4. Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enzymatic cleavage of beta-carotene: still controversial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - BCO2 [maayanlab.cloud]

- 9. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 10. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 4'-Apo-beta-carotenal | 5056-12-2 [smolecule.com]

- 12. 4'-Apo-beta-carotenal | C35H46O | CID 44224033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The enzymatic cleavage of beta-carotene: end of a controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [kb.osu.edu]

- 15. β-carotene oxygenase 2 deficiency-triggered mitochondrial oxidative stress promotes low-grade inflammation and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A mitochondrial enzyme degrades carotenoids and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Apocarotenoids do not significantly activate retinoic acid receptors α or β - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Beta-apo-4'-carotenal oxygenase - Wikipedia [en.wikipedia.org]

- 22. escholarship.org [escholarship.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 4'-Apo-beta-carotenal | CymitQuimica [cymitquimica.com]

- 25. Bco2 beta-carotene oxygenase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 26. Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. Carotenoids and apocarotenoids determination in intact human blood samples by online supercritical fluid extraction-supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Cellular uptake and metabolism of 4'-Apo-beta-carotenal

Technical Guide: Cellular Uptake, Metabolism, and Analysis of 4'-Apo-beta-carotenal

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Apo-beta-carotenal (commonly referred to as

This document details the critical mechanisms of its cellular entry via scavenger receptors, its enzymatic conversion by

Physiochemical Identity & Stability

Understanding the structural constraints of 4'-Apo-beta-carotenal is a prerequisite for successful experimental design.

-

Structure: C35 aldehyde. It consists of one intact

-ionone ring and a polyene chain truncated at the 4',5' position of the opposing ring. -

Lipophilicity: Extremely high (LogP > 8). It is virtually insoluble in aqueous media and requires micellar or liposomal delivery systems for cellular uptake studies.

-

Stability Profile:

-

Oxidation:[1][2][3][4] Highly susceptible to auto-oxidation at the aldehyde group, forming 4'-apo-beta-carotenoic acid .

-

Isomerization:[5] Rapidly isomerizes from all-trans to cis forms upon exposure to light (

nm) or heat. -

Handling Directive: All protocols must be conducted under amber light (cutoff < 500 nm) and in the presence of antioxidants (BHT/BHA).

-

Cellular Uptake Mechanisms

The cellular entry of 4'-Apo-beta-carotenal is not merely a passive diffusion event; it is a competitive, protein-facilitated process.

The Micellar Requirement

In vitro, the molecule must be solubilized in mixed micelles (bile salts, phospholipids, fatty acids) to mimic the post-prandial lumen environment. Solvent delivery (e.g., DMSO/Ethanol) often leads to precipitation and poor bioavailability, invalidating uptake kinetics.

Transmembrane Transport

While passive diffusion occurs at high pharmacological concentrations, physiological uptake is mediated by membrane transporters:

-

SR-BI (Scavenger Receptor Class B Type I): The primary facilitator. SR-BI binds the micelle and facilitates the transfer of the apocarotenoid into the cytosolic leaflet.

-

CD36 (Cluster of Differentiation 36): Acts as a secondary fatty acid transporter that facilitates long-chain apocarotenoid uptake, particularly in adipose and sensory tissues.

-

NPC1L1 (Niemann-Pick C1-Like 1): While primary for cholesterol, NPC1L1 has shown overlapping specificity for carotenoids, though its affinity for the C35 4'-apo analog is lower than for lutein.

Metabolic Fate & Bioconversion[2][3][6]

Once intracellular, 4'-Apo-beta-carotenal enters a bifurcated metabolic pathway. It serves as a high-affinity substrate for retinoid production, effectively bypassing the initial symmetric cleavage required for

The BCO1 Cleavage (Provitamin A Activity)

The cytosolic enzyme

-

Mechanism: BCO1 attacks the central 15,15' double bond.[2][6][7][8]

-

Stoichiometry: Unlike

-carotene (which yields 2 moles of retinal), cleavage of 4'-Apo-beta-carotenal yields:-

1 mole of Retinal (C20)

Reduced to Retinol or oxidized to Retinoic Acid. -

1 mole of

-apo-4'-carotenal fragment (C15, likely degraded or further metabolized).

-

-

Significance: This conversion confirms 4'-Apo-beta-carotenal as a potent Provitamin A agent.

The BCO2 "Eccentric" Pathway

The mitochondrial enzyme

-

BCO2 can further shorten the chain of 4'-Apo-beta-carotenal, generating shorter apocarotenoids (e.g.,

-apo-10'-carotenal, C27) and volatile compounds. -

Bioactivity: These shorter metabolites often act as antagonists to Retinoic Acid Receptors (RAR/RXR), modulating nuclear signaling.

Oxidation to Carotenoic Acid

A fraction of the aldehyde is oxidized by Aldehyde Dehydrogenases (ALDH) to 4'-Apo-beta-carotenoic acid . This acid derivative has distinct transcriptional activities, often regulating PPAR

Visualization: Metabolic Pathways

The following diagram illustrates the dual fate of 4'-Apo-beta-carotenal: central cleavage to Vitamin A versus eccentric degradation.

Caption: Figure 1. Metabolic bifurcation of 4'-Apo-beta-carotenal into Retinoid (Vitamin A) and Non-Retinoid pathways.

Experimental Protocols

Sample Preparation & Extraction (Self-Validating System)

Objective: Quantitative recovery of 4'-Apo-beta-carotenal from cell lysates without isomerization.

Reagents:

-

Extraction Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v).

-

Antioxidant: 0.1% (w/v) Butylated Hydroxytoluene (BHT) added to all solvents.

-

Internal Standard:

-apo-8'-carotenal (if analyzing 4') or Echinenone.

Protocol:

-

Lysis: Wash cells (PBS + 0.5% BSA) to remove surface-bound micelles. Lyse in ice-cold water (500

L). -

Protein Precipitation: Add 500

L Ethanol (with BHT). Vortex 10s. -

Extraction: Add 2 mL Hexane:Acetone (with BHT). Vortex 2 mins. Centrifuge at 3000 x g for 5 mins at 4°C.

-

Collection: Transfer upper organic layer to an amber vial.

-

Repeat: Re-extract aqueous phase with 1 mL Hexane. Combine organic layers.

-

Drying: Evaporate under Nitrogen (

) stream. Do not use heat. -

Reconstitution: Dissolve residue in 50-100

L MTBE:Methanol (1:1) immediately prior to injection.

HPLC-DAD Analysis

Standard C18 columns often fail to resolve cis/trans isomers of long-chain apocarotenoids. A C30 Carotenoid Column is mandatory for high-integrity separation.

| Parameter | Specification | Rationale |

| Column | YMC C30 Carotenoid (250 x 4.6 mm, 3 | Resolves geometric isomers and polar metabolites. |

| Mobile Phase A | Methanol:MTBE:Water (81:15:4) | Promotes elution of polar acids (retinoic acid). |

| Mobile Phase B | Methanol:MTBE:Water (6:90:4) | Elutes hydrophobic parent (4'-apo) and esters. |

| Gradient | 0-100% B over 45 mins | Linear gradient ensures separation of C20, C30, and C35 species. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | 460 nm (4'-Apo) / 340 nm (Retinoids) | Max absorption wavelengths differ by chain length. |

Visualization: Experimental Workflow

Caption: Figure 2. Optimized workflow for extraction and quantification of 4'-Apo-beta-carotenal.

References

-

Harrison, E. H., & Kopec, R. E. (2020). Enzymology of Vertebrate Carotenoid Oxygenases. The FASEB Journal. Link

-

Durojaye, B., et al. (2019). Uptake and metabolism of

-apo-8'-carotenal, -

Eroglu, A., & Harrison, E. H. (2013). Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids. Journal of Lipid Research. Link

-

Amengual, J. (2019). Bioactive Properties of Carotenoids in Immune System and Tumor Progression. Nutrients.[2][4][6][7][11][12] Link

-

BenchChem. (2025).[5] Detailed Protocol for Beta-Carotene Extraction and HPLC Analysis. BenchChem Technical Notes. Link

Sources

- 1. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The enzymatic cleavage of beta-carotene: still controversial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4'-Apo-β-carotenal: A Comprehensive Guide for Researchers

This document provides a detailed overview of the primary synthetic methodologies for 4'-Apo-β-carotenal, a C35 apocarotenoid derived from the oxidative cleavage of β-carotene. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural product synthesis, and drug development. We will delve into both chemical and biotechnological approaches, elucidating the underlying principles and providing actionable protocols.

Introduction to 4'-Apo-β-carotenal

4'-Apo-β-carotenal is a naturally occurring carotenoid found in various fruits and vegetables.[1] It is a product of the oxidative degradation of β-carotene.[2][3] Like other apocarotenoids, it possesses biological activities and contributes to the flavor and fragrance profiles of natural sources.[2] Its structure, characterized by a truncated polyene chain and a terminal aldehyde group, makes it a valuable synthon for the preparation of other complex molecules and a subject of interest for its potential health benefits.

Chemical Synthesis Strategies

The chemical synthesis of 4'-Apo-β-carotenal and other apocarotenoids predominantly relies on the controlled oxidative cleavage of the parent carotenoid, β-carotene, or through constructive methods like the Wittig reaction.

Oxidative Cleavage of β-Carotene

The long conjugated polyene chain of β-carotene is susceptible to oxidative attack, and by carefully selecting the oxidizing agent and reaction conditions, specific double bonds can be cleaved to yield desired apocarotenals.

Potassium permanganate (KMnO4) is a strong oxidizing agent that can cleave the double bonds of alkenes.[4][5] In the context of β-carotene, this method can be employed to generate a mixture of apocarotenoids, including seco-β-apo-8'-carotenal.[6] The reaction proceeds through the formation of a cyclic manganate ester intermediate, which then decomposes to yield carbonyl compounds.[4][7]

Causality of Experimental Choices:

-

Solvent System: A two-phase solvent system (e.g., dichloromethane and water) is often used to manage the solubility of the lipophilic β-carotene and the hydrophilic permanganate. Phase transfer catalysts can be employed to facilitate the reaction at the interface.

-

Temperature: The reaction is typically conducted at low temperatures to control the reactivity of the permanganate and minimize over-oxidation to carboxylic acids.[5]

-

Stoichiometry: The molar ratio of KMnO4 to β-carotene is a critical parameter. A limited amount of the oxidizing agent is used to favor partial cleavage and prevent the complete degradation of the carotenoid backbone.

Protocol: Synthesis of Apocarotenals via Permanganate Oxidation of β-Carotene

Materials:

-

β-Carotene

-

Potassium permanganate (KMnO4)

-

Dichloromethane (CH2Cl2)

-

Distilled water

-

Sodium bisulfite (NaHSO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve β-carotene in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

In a separate flask, prepare an aqueous solution of potassium permanganate.

-

Add the KMnO4 solution dropwise to the β-carotene solution over a period of 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

-

Separate the organic layer, and wash it with distilled water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of apocarotenals by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. 4'-Apo-β-carotenal will be one of the products in the mixture.

Ozonolysis is a powerful and selective method for cleaving double bonds.[4] The reaction of ozone with an alkene forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Reductive or oxidative workup of the ozonide yields different products. For the synthesis of aldehydes like 4'-Apo-β-carotenal, a reductive workup is necessary. Ozonolysis has been explored as a method to isolate putative lycopene metabolites (apo-lycopenals).[8]

Causality of Experimental Choices:

-

Solvent: A non-participating solvent, such as dichloromethane, is used to dissolve the β-carotene and is inert to ozone.

-

Temperature: The reaction is carried out at very low temperatures (typically -78°C) to stabilize the ozonide intermediate and prevent side reactions.

-

Reductive Workup: Reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh3) are used to reduce the ozonide to the desired aldehyde, preventing its further oxidation to a carboxylic acid.

Protocol: Synthesis of 4'-Apo-β-carotenal via Ozonolysis of β-Carotene

Materials:

-

β-Carotene

-

Dichloromethane (CH2Cl2), anhydrous

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS) or Triphenylphosphine (PPh3)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve β-carotene in anhydrous dichloromethane in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with nitrogen or argon to remove the excess ozone.

-

Add the reducing agent (dimethyl sulfide or triphenylphosphine) to the solution at -78°C and then allow the mixture to slowly warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 4'-Apo-β-carotenal.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[9][10] This method is particularly valuable for the total synthesis of carotenoids and apocarotenoids, offering excellent control over the structure of the final product.[11][12] The synthesis of β-carotene itself has been achieved using sequential Wittig reactions.[9] For 4'-Apo-β-carotenal, a convergent synthesis can be designed by coupling appropriate smaller fragments.

Causality of Experimental Choices:

-

Phosphonium Salt and Base: The choice of the phosphonium salt and the base to generate the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides, while weaker bases can be used for stabilized ylides.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are typically used to prevent the quenching of the highly reactive ylide.

-

Stereoselectivity: The nature of the ylide (stabilized or non-stabilized) and the reaction conditions can influence the stereochemistry (E/Z) of the newly formed double bond.

Protocol: General Workflow for Apocarotenal Synthesis via Wittig Reaction

This is a generalized workflow. The specific phosphonium salt and carbonyl compound will depend on the desired apocarotenal. For 4'-Apo-β-carotenal, a C25-phosphonium salt and a C10-dialdehyde could be a possible route.

Materials:

-

Appropriate phosphonium salt

-

Strong base (e.g., n-butyllithium in hexanes)

-

Appropriate aldehyde or ketone

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents (water, ether, brine, MgSO4, silica gel)

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (nitrogen or argon).

-

Cool the suspension to 0°C or lower.

-

Add the strong base dropwise to generate the colored phosphorus ylide.

-

Stir the ylide solution for a specified time at a controlled temperature.

-

Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction with water or a saturated aqueous ammonium chloride solution.

-

Perform a standard aqueous workup, extracting the product with an organic solvent like diethyl ether.

-

Dry the organic layer, concentrate, and purify the resulting apocarotenal by column chromatography.

Biotechnological Synthesis

The demand for natural and sustainable production methods has driven the development of biotechnological routes for apocarotenoid synthesis.[3][13] These methods utilize enzymes, specifically carotenoid cleavage dioxygenases (CCDs), to mimic the natural degradation of carotenoids.[2][14]

Enzymatic Cleavage with Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a class of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of specific double bonds in the carotenoid backbone.[15] Different CCDs exhibit distinct regioselectivity. For instance, β-carotene 15,15'-oxygenase (BCO1) centrally cleaves β-carotene to yield retinal, while β-carotene 9',10'-oxygenase (BCO2) performs an eccentric cleavage to produce β-apo-10'-carotenal and β-ionone.[8][16][17][18] The enzymatic production of β-apo-10'-carotenal has been reported by expressing human BCO2 in E. coli.[19]

Causality of Experimental Choices:

-

Enzyme Source: The choice of CCD determines the resulting apocarotenoid product due to its specific cleavage site.[20] Enzymes can be obtained from plants, fungi, or through recombinant expression in microbial hosts like E. coli or yeast.[21]

-

Reaction Buffer: The pH, ionic strength, and presence of co-factors in the reaction buffer are optimized to ensure the maximal activity and stability of the enzyme.

-

Substrate Solubilization: β-carotene is highly lipophilic, so detergents or organic co-solvents are often required to solubilize the substrate and make it accessible to the enzyme in an aqueous environment.[19]

Protocol: In Vitro Enzymatic Synthesis of Apocarotenals

Materials:

-

Purified recombinant Carotenoid Cleavage Dioxygenase (CCD)

-

β-Carotene

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

-

Detergent (e.g., Tween 40) or a water-miscible organic solvent (e.g., acetone) for substrate solubilization

-

Cofactors (if required by the specific enzyme)

-

Ethyl acetate for extraction

Procedure:

-

Prepare a stock solution of β-carotene in a suitable organic solvent like acetone.

-

Prepare the reaction mixture containing the reaction buffer and detergent.

-

Add the β-carotene stock solution to the reaction mixture while vortexing to form a fine suspension or micelles.

-

Initiate the reaction by adding the purified CCD enzyme.

-

Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time (e.g., 1-24 hours), often with gentle shaking.

-

Stop the reaction by adding an organic solvent like ethyl acetate to denature the enzyme and extract the products.

-

Separate the organic layer, dry it, and concentrate it.

-

Analyze the product mixture by HPLC and/or mass spectrometry to identify and quantify the formed apocarotenals.

Data Presentation and Visualization

Table 1: Comparison of Synthesis Methods for 4'-Apo-β-carotenal

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Permanganate Oxidation | β-Carotene | KMnO4 | Inexpensive reagents, straightforward procedure. | Low selectivity, can lead to a mixture of products and over-oxidation. |

| Ozonolysis | β-Carotene | O3, DMS/PPh3 | High selectivity for double bond cleavage, generally good yields. | Requires specialized equipment (ozone generator), low temperatures. |

| Wittig Reaction | Smaller carbonyl and phosphonium salt precursors | Organophosphorus compounds, strong bases | High degree of control over product structure, convergent synthesis. | Multi-step synthesis, requires anhydrous conditions, stereochemical control can be challenging. |

| Enzymatic Cleavage | β-Carotene | Carotenoid Cleavage Dioxygenases (CCDs) | High specificity, "green" and sustainable approach. | Enzyme production and purification can be complex, substrate solubility issues. |

Diagrams of Synthetic Pathways

Caption: Oxidative cleavage routes to 4'-Apo-β-carotenal.

Caption: Enzymatic synthesis of apocarotenals from β-carotene.

References

-

Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. Molecules.

-

Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. PubMed.

-

The enzymatic cleavage of beta-carotene: end of a controversy. PubMed.

-

Seco-type β-Apocarotenoid Generated by β-Carotene Oxidation Exerts Anti-inflammatory Effects against Activated Macrophages. PubMed.

-

beta-carotene synthesis. University of Bristol.

-

Wittig Reaction. Gaylord Chemical.

-

Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. PubMed.

-

Enzymatic cleavage of β-carotene: Routes of formation of retinal (left)... ResearchGate.

-

Total Synthesis of 1,2,5,6-Tetrahydro-2,6-cyclo-γ-carotene-1,5-diol, an Oxidation Product of γ-Carotene. Thieme Connect.

-

Eccentric cleavage products of beta carotene: biologically active?. The Ohio State University.

-

The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition.

-

4'-Apo-beta-carotenal. CymitQuimica.

-

Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. Plant Physiology.

-

Recent Advances in Industrial Carotenoid Synthesis. ResearchGate.

-

(PDF) Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. ResearchGate.

-

The Wittig Reaction: Examples and Mechanism. Chemistry Steps.

-

The Biosynthesis of Non-Endogenous Apocarotenoids in Transgenic Nicotiana glauca. MDPI.

-

Biotechnological Intervention In The Biosynthesis of Carotenoids. International Journal of Pharmaceutical Sciences and Research.

-

Apocarotenoids: Sources, Classification and Their Potential Application as Food Additives. Research in Chemical Engineering.

-

Biotechnological production of β-carotene using plant in vitro cultures. PubMed.

-

Biotechnological Production of Carotenoids Using Low Cost-Substrates Is Influenced by Cultivation Parameters: A Review. MDPI.

-

The apocarotenoid production in microbial biofactories: An overview. BioKB.

-

The β-Carotene-Oxygen Copolymer. Preprints.org.

-

Beyond pigments and perfumes: engineering in the carotenoid and apocarotenoid spectrum, novel enzymes, and synthetic biology strategies. Frontiers.

-

Production of β-apo-10'-carotenal from β-carotene by human β-carotene-9',10'-oxygenase expressed in E. coli. PubMed.

-

Apocarotenoids. Encyclopedia MDPI.

-

Carotenoid Biosynthesis and Regulation in Plants. AOCS.

-

Beta-apo-4'-carotenal oxygenase. Wikipedia.

-

4'-Apo-beta-carotenal. PubChem.

-

β-Carotene—properties and production methods. Food Quality and Safety.

-

Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps.

-

Carotenoid cleavage dioxygenase catalyzes carotenoid degradation and regulates carotenoid accumulation and petal coloration in Zinnia elegans. Maximum Academic Press.

-

Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.

-

β-Carotene-production methods, biosynthesis from Phaffia rhodozyma, factors affecting its production during fermentation, pharmacological properties: A review. PubMed.

-

Oxidative Cleavage KMnO4. YouTube.

Sources

- 1. 4'-Apo-beta-carotenal | CymitQuimica [cymitquimica.com]

- 2. Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Seco-type β-Apocarotenoid Generated by β-Carotene Oxidation Exerts Anti-inflammatory Effects against Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. DSpace [kb.osu.edu]

- 9. gchemglobal.com [gchemglobal.com]

- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Beyond pigments and perfumes: engineering in the carotenoid and apocarotenoid spectrum, novel enzymes, and synthetic biology strategies [frontiersin.org]

- 16. The enzymatic cleavage of beta-carotene: end of a controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Production of β-apo-10'-carotenal from β-carotene by human β-carotene-9',10'-oxygenase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. maxapress.com [maxapress.com]

- 21. BioKB - Publication [biokb.lcsb.uni.lu]

Extraction of 4'-Apo-beta-carotenal from Natural Sources: Advanced Methodologies and Protocols

An Application Guide for the Scientific Professional

Abstract